Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of two chlorine atoms, a prop-2-yn-1-yloxy group, and a carboxylate ester group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichlorothiophene-2-carboxylic acid and propargyl alcohol.
Esterification: The carboxylic acid group of 4,5-dichlorothiophene-2-carboxylic acid is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Alkylation: The resulting methyl ester is then subjected to alkylation with propargyl alcohol in the presence of a base, such as potassium carbonate, to introduce the prop-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and copper co-catalysts for Sonogashira coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiophene derivative, while oxidation can produce a sulfone derivative.
Scientific Research Applications
Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The prop-2-yn-1-yloxy group can facilitate interactions with specific binding sites, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Similar structure but with a hydroxy group instead of the prop-2-yn-1-yloxy group.
Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate: Contains a methoxy group instead of the prop-2-yn-1-yloxy group.
Uniqueness
Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity. This group allows for specific interactions in coupling reactions and may enhance the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
methyl 4,5-dichloro-3-prop-2-ynoxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3S/c1-3-4-14-6-5(10)8(11)15-7(6)9(12)13-2/h1H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUMNISVFKLWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Cl)Cl)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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